4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, commonly known as BzMSM, is a sulfonamide compound that has gained attention in recent years due to its potential applications in scientific research. BzMSM has been shown to have various biochemical and physiological effects, making it a promising tool for studying biological processes.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Inhibition Effects
Microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including structures similar to the compound , has shown significant inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These conjugates exhibit inhibitory potency in low micromolar and nanomolar ranges, highlighting their potential in targeting various physiological processes mediated by carbonic anhydrases (Ulus et al., 2016).
Structural Features for Inhibition of Carbonic Anhydrases
Investigation into the structural features of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamides revealed their selective inhibition potency toward human carbonic anhydrase isoforms I, II, IX, and XII. This research emphasizes the importance of electronic and steric features in determining the biological activity of sulfonamide derivatives (Distinto et al., 2019).
Pro-Apoptotic Indapamide Derivatives as Anticancer Agents
Synthesis of pro-apoptotic indapamide derivatives, structurally related to the compound , demonstrated high proapoptotic activity against melanoma cell lines. These findings suggest potential applications in cancer therapy, particularly in inducing apoptosis in cancer cells (Yılmaz et al., 2015).
Enzyme Inhibition and Molecular Docking Studies
Schiff bases derived from sulfamethoxazole, exhibiting enzyme inhibitory activities, were characterized through spectroscopic methods and molecular docking studies. These studies provide insights into the binding interactions between inhibitors and enzymes, underscoring the therapeutic potential of sulfonamide derivatives in treating diseases associated with enzyme dysregulation (Alyar et al., 2019).
Cytotoxic Evaluation of Substituted Sulfonamide Schiff Bases
Research on substituted sulfonamide Schiff bases highlighted their excellent cytotoxic activity towards breast cancer cell lines. This demonstrates the potential of such compounds in chemotherapeutic applications, providing a foundation for further drug development and formulation (Govindaraj et al., 2021).
Propiedades
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-17-8-7-11-21-22(17)27(3)24(31-21)25-23(28)19-12-14-20(15-13-19)32(29,30)26(2)16-18-9-5-4-6-10-18/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJLEIMNXNLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.